molecular formula C13H20N2O2S B12217037 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B12217037
M. Wt: 268.38 g/mol
InChI Key: RDLTVRGWKIZIKV-UHFFFAOYSA-N
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Description

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a dimethylaminophenylmethylamino group at the 3-position.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C13H20N2O2S/c1-15(2)13-5-3-11(4-6-13)9-14-12-7-8-18(16,17)10-12/h3-6,12,14H,7-10H2,1-2H3

InChI Key

RDLTVRGWKIZIKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .

Scientific Research Applications

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological molecules, potentially affecting various pathways. The thiolane ring may also play a role in the compound’s activity by stabilizing certain molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1λ⁶-thiolane-1,1-dione with structurally related thiolane-1,1-dione derivatives, focusing on substituents, molecular properties, and available

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield/Purity Notable Properties
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1λ⁶-thiolane-1,1-dione C₁₃H₁₉N₃O₂S 289.38 g/mol 4-(Dimethylamino)phenylmethylamino N/A Enhanced solubility due to dimethylamino group; potential CNS activity
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS 303992-20-3) C₁₁H₁₅NO₃S 241.31 g/mol 4-Methoxyphenylamino N/A Lower solubility compared to dimethylamino analog; methoxy group may reduce reactivity
3-{[2-(Diethylamino)ethyl]amino}-1λ⁶-thiolane-1,1-dione dihydrochloride C₁₀H₂₄Cl₂N₂O₂S 307.28 g/mol Diethylaminoethylamino (dihydrochloride salt) 95% purity Improved aqueous solubility due to hydrochloride salt; potential for ion-channel modulation
3-Amino-4-(piperidin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride (CAS 1155087-61-8) C₈H₁₇Cl₂N₃O₂S 290.22 g/mol Piperidinylamino (dihydrochloride salt) N/A Bulky piperidine substituent may hinder membrane permeability; salt enhances stability
3-{4-[3-(tert-Butylamino)-6-[1-(trifluoromethyl)cyclopropyl]imidazo[1,2-a]pyridin-2-yl]-1H-pyrazol-1-yl}-1λ⁶-thiolane-1,1-dione C₂₆H₂₉F₃N₆O₂S 570.61 g/mol Imidazo-pyridine and trifluoromethyl groups 57% yield High molecular weight; fluorinated groups enhance metabolic stability

Key Comparative Insights

Substituent Effects on Solubility: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to the methoxy-substituted analog (CAS 303992-20-3), which has reduced solubility due to the less polar methoxy group . Dihydrochloride salts (e.g., C₁₀H₂₄Cl₂N₂O₂S) exhibit superior aqueous solubility, making them more suitable for pharmacological applications .

Bulky substituents like piperidinyl or trifluoromethylcyclopropyl (CAS 1155087-61-8 and C₂₆H₂₉F₃N₆O₂S) may reduce membrane permeability but increase target specificity .

Synthetic Feasibility :

  • Yields for complex derivatives (e.g., 57% for the imidazo-pyridine analog) suggest challenges in synthesizing highly substituted thiolane-1,1-diones .
  • Purity levels (e.g., 95% for dihydrochloride salts) indicate robust purification protocols for salt forms .

Biological Relevance :

  • Fluorinated and sulfonated analogs (e.g., C₁₇H₁₁ClF₃N₃OS in ) are often explored for anticancer or antimicrobial activity, though specific data for the target compound is absent in the provided evidence .

Biological Activity

The compound 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione , also referred to as DPTD, has garnered attention in recent research for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, genotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound suggests a complex structure that includes a thiolane ring and a dimethylamino group attached to a phenyl moiety. The structural characteristics contribute to its biological activity, particularly in interactions with biological macromolecules.

Cytotoxic and Genotoxic Effects

Recent studies have demonstrated that DPTD exhibits significant cytotoxic and genotoxic effects on human lymphocytes. In vitro experiments showed that treatment with DPTD resulted in:

  • Cytotoxicity : A decrease in mitotic index (MI) and nuclear division index (NDI), indicating impaired cell division.
  • Genotoxicity : An increase in chromosomal aberrations (CAs) and micronucleus (MN) formation in treated cells. These effects were observed both in the presence and absence of metabolic activation systems (S9 mix) .

The study utilized various concentrations of DPTD (45, 90, and 180 µg/mL), highlighting its dose-dependent nature regarding cytotoxic effects. The results suggest that DPTD may pose risks for genetic integrity, warranting further investigation into its safety profile.

Antimicrobial Activity

DPTD has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses antibacterial activity against several strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that DPTD can inhibit bacterial growth effectively, although specific MIC values were not detailed in the available literature . This antimicrobial potential positions DPTD as a candidate for further development as an antibacterial agent.

Therapeutic Applications

Given its biological activities, DPTD may have potential therapeutic applications. Its cytotoxic properties could be explored in cancer therapy, particularly against tumors that are resistant to conventional treatments. Additionally, its antimicrobial activity suggests potential use in treating infections caused by resistant bacterial strains.

Data Summary Table

Biological ActivityObservationsReferences
CytotoxicityDecreased MI and NDI; increased CAs and MN
Antimicrobial ActivityEffective against S. aureus and E. coli
Potential ApplicationsCancer therapy; antibacterial treatments-

Case Studies

  • Cytogenetic Study : A study focused on the cytogenetic effects of DPTD on human lymphocytes revealed significant genotoxicity markers. The findings emphasized the need for caution when considering this compound for therapeutic use due to its potential to induce chromosomal damage .
  • Antimicrobial Research : Another study highlighted the compound's efficacy against various bacterial strains, suggesting it could be developed into an antibiotic formulation. Future studies are needed to elucidate the mechanism of action and optimize its pharmacological properties .

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